molecular formula C25H21N3O B11459747 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol

2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol

Cat. No.: B11459747
M. Wt: 379.5 g/mol
InChI Key: FWHAVPVSJGWPJZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with phenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol typically involves the condensation of 5-amino-3-methylpyrazole with chalcone or dypnone. This reaction proceeds under specific conditions to yield the desired aromatic substituted pyrazolopyrimidine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different chemical and physical properties based on the introduced functional groups .

Scientific Research Applications

2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
  • 2-Methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
  • 2-Methyl-7,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyridine

Uniqueness

2-(2-Methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

2-(2-methyl-3,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)phenol

InChI

InChI=1S/C25H21N3O/c1-17-24(19-12-6-3-7-13-19)25-26-21(20-14-8-9-15-23(20)29)16-22(28(25)27-17)18-10-4-2-5-11-18/h2-15,22,29H,16H2,1H3

InChI Key

FWHAVPVSJGWPJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4O)C5=CC=CC=C5

Origin of Product

United States

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